1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-2-13-5-3-7(12-13)8(14)11-9-10-4-6-15-9/h3-6H,2H2,1H3,(H,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKVGWBESAZKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethyl N Thiazol 2 Yl 1h Pyrazole 3 Carboxamide and Its Analogues
Retrosynthetic Analysis of the 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals three primary disconnection points, leading to readily available starting materials.
Amide Bond Disconnection: The most evident disconnection is at the amide linkage (C-N bond). This cleavage separates the molecule into two key heterocyclic precursors: 1-ethyl-1H-pyrazole-3-carboxylic acid and 2-aminothiazole (B372263). This approach is the most common and convergent strategy for assembling pyrazole-carboxamides.
Pyrazole (B372694) Ring Disconnection: The 1-ethyl-1H-pyrazole-3-carboxylic acid can be further deconstructed. A classical disconnection across the N1-C5 and C3-C4 bonds points to a 1,3-dicarbonyl compound (or its synthetic equivalent, like an α,β-unsaturated carbonyl compound) and ethylhydrazine (B1196685). mdpi.com This is a standard and highly reliable method for constructing the pyrazole core.
Thiazole (B1198619) Ring Disconnection: The 2-aminothiazole precursor can be retrosynthetically disassembled via the Hantzsch thiazole synthesis. This involves disconnecting the C-S and C-N bonds, leading to an α-haloketone or α-haloaldehyde and thiourea (B124793). researchgate.net
This analysis outlines a convergent synthetic plan where the pyrazole and thiazole moieties are synthesized separately and then coupled in the final step to form the desired amide.
Classical and Contemporary Synthetic Routes for Pyrazole-3-carboxamides
The pyrazole core is a cornerstone of many pharmaceuticals and agrochemicals. nih.govasianpubs.org Its synthesis, particularly that of pyrazole-3-carboxylic acid derivatives, has been extensively studied.
Classical Routes: The most fundamental and widely used method for pyrazole synthesis is the Paal-Knorr condensation. jetir.org This involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com For the synthesis of 1-ethyl-1H-pyrazole-3-carboxylic acid, the reaction would involve ethylhydrazine and a derivative of 2,4-dioxobutanoic acid. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration. mdpi.comasianpubs.org
Another classical approach utilizes α,β-unsaturated carbonyl compounds with a leaving group at the β-position, which react with hydrazines to form pyrazoles directly. mdpi.com
Contemporary Routes: Modern synthetic chemistry has introduced more sophisticated and efficient methods for pyrazole synthesis. organic-chemistry.org These include:
Metal-Catalyzed Reactions: Palladium- and copper-catalyzed cross-coupling reactions have been developed for the N-arylation or N-alkylation of pyrazoles. organic-chemistry.org
[3+2] Cycloadditions: 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes offer a powerful and regioselective route to substituted pyrazoles. organic-chemistry.org
One-Pot Syntheses: Multi-component reactions where starting materials react in a single pot to form the pyrazole ring have gained traction for their efficiency and atom economy. acgpubs.org For instance, a one-pot method can be employed where 1,3-diketones are synthesized in situ from ketones and acid chlorides, followed by the addition of hydrazine to form the pyrazole. organic-chemistry.org
The table below summarizes some of the key synthetic strategies for the pyrazole ring.
| Synthetic Strategy | Key Precursors | Typical Conditions | Reference |
| Paal-Knorr Condensation | 1,3-Dicarbonyl compound, Hydrazine derivative | Acidic or basic catalysis, reflux | mdpi.comjetir.org |
| Reaction with α,β-Unsaturated Carbonyls | α,β-Unsaturated ketone/aldehyde, Hydrazine | Solvent reflux | mdpi.comnih.gov |
| [3+2] Cycloaddition | Diazo compound, Alkyne | Often metal-catalyzed or thermal | organic-chemistry.org |
| Metal-Catalyzed Aerobic Oxidation | β,γ-Unsaturated hydrazones | Copper catalyst, air as oxidant | organic-chemistry.org |
Strategies for the Construction of the Thiazole Moiety in this compound Analogues
The 2-aminothiazole unit is a common building block in medicinal chemistry. nih.govekb.eg Its synthesis is well-established, with the Hantzsch thiazole synthesis being the most prominent method.
Hantzsch Thiazole Synthesis: This is the most popular and versatile method for synthesizing thiazole derivatives. researchgate.net It involves the condensation reaction between an α-halocarbonyl compound and a thioamide-containing compound, such as thiourea, to produce a 2-aminothiazole. researchgate.netacgpubs.org The reaction mechanism involves an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Other Synthetic Approaches: While the Hantzsch synthesis is dominant, other methods exist for constructing the thiazole ring:
Cook-Heilborn Synthesis: This method produces 2-aminothiazole derivatives from 2-aminonitriles. researchgate.net
From Propargylamines: Thiazole rings can also be formed from the reaction of propargylamine (B41283) with carbon disulfide (CS₂) in the presence of a palladium catalyst. researchgate.net
The synthesis of substituted 2-aminothiazoles, which would be used for analogues of the title compound, can be achieved by starting with appropriately substituted α-haloketones or thioureas.
Coupling Reactions and Amide Bond Formation in the Synthesis of this compound
The final and crucial step in the synthesis is the formation of the amide bond between the 1-ethyl-1H-pyrazole-3-carboxylic acid and 2-aminothiazole. This transformation is typically achieved using standard peptide coupling protocols. nih.gov
First, the carboxylic acid is activated to make it more susceptible to nucleophilic attack by the amino group of 2-aminothiazole. Common methods for this activation include:
Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with 2-aminothiazole, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.
Use of Coupling Reagents: A wide array of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine. mdpi.com These reagents activate the carboxyl group in situ. Commonly used coupling agents are carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. mdpi.commdpi.comnih.gov
The choice of coupling method can depend on the scale of the reaction, the presence of other functional groups, and desired purity of the final product.
| Coupling Method | Reagents | Key Features | Reference |
| Acyl Chloride | SOCl₂, Oxalyl Chloride | Highly reactive intermediate; requires base | nih.gov |
| Carbodiimide Coupling | EDCI, DCC | Mild conditions; high yields | mdpi.commdpi.com |
| Oxidative Amidation | H₂O₂, TBHP | Metal-free; direct from aldehyde | beilstein-journals.org |
Stereoselective Synthesis and Control in Pyrazole-Thiazole Systems (If Applicable to Derivatives)
The parent compound, this compound, is achiral and therefore does not require stereoselective synthesis. However, stereocenters can be introduced in its derivatives, for example, by adding chiral substituents to either the pyrazole or thiazole rings, or to the ethyl group at the N1 position of the pyrazole.
When chiral derivatives are desired, stereoselective synthesis becomes critical. This can be achieved through several strategies:
Use of Chiral Starting Materials: The most straightforward approach is to start with enantiomerically pure precursors. For instance, a chiral α-haloketone could be used in the Hantzsch synthesis to create a stereocenter on a thiazole substituent.
Asymmetric Catalysis: Chiral catalysts can be employed to control the stereochemical outcome of a reaction. For example, in the synthesis of a pyrazole precursor, an asymmetric reduction of a ketone or an asymmetric alkylation could establish a stereocenter.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed.
While specific examples of stereoselective synthesis for derivatives of this compound are not detailed in the provided context, these general principles of asymmetric synthesis would be applicable.
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jetir.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles and thiazoles. researchgate.netresearchgate.net
Green Solvents: A major focus is replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents. researchgate.net For pyrazole synthesis, reactions have been developed in water, ethanol (B145695) (a renewable solvent), or under solvent-free conditions. jetir.org
Catalysis: The use of efficient and recyclable catalysts is a key aspect of green chemistry. researchgate.net
Green Catalysts: Inexpensive, non-toxic, and readily available catalysts like ammonium (B1175870) chloride have been used for pyrazole synthesis. jetir.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, increase yields, and often allows for solvent-free conditions, thus conserving energy and reducing waste. researchgate.net
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. jetir.org Multi-component, one-pot reactions are particularly advantageous in this regard as they reduce the number of steps and purification procedures, minimizing waste generation. acgpubs.org
Structure Activity Relationship Sar Studies of 1 Ethyl N Thiazol 2 Yl 1h Pyrazole 3 Carboxamide Derivatives
Design Principles for Systematic Structural Modification of the 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide Core
The design of derivatives of the this compound core is guided by established medicinal chemistry principles. The core scaffold presents several key regions for modification: the pyrazole (B372694) ring, the thiazole (B1198619) moiety, and the amide linker. Systematic modifications are planned to probe the steric, electronic, and hydrophobic requirements of the target's binding site.
Key design strategies often include:
Ring Substitutions: Introducing various substituents on both the pyrazole and thiazole rings to explore how electron-donating or electron-withdrawing groups, as well as bulky or compact groups, affect activity.
Isosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to investigate the importance of specific atoms or functional groups for biological activity.
Linker Modification: Altering the length, rigidity, or chemical nature of the amide linker to optimize the spatial orientation of the pyrazole and thiazole rings.
Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation, which can enhance binding affinity if that conformation is bioactive.
These principles allow for a rational approach to drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties.
Impact of Substitutions on the Pyrazole Ring on Biological Activity (In Vitro/Cellular)
The pyrazole ring is a crucial component of the scaffold, and substitutions at its various positions can significantly modulate biological activity. The most common substitution sites are the C3, C4, and C5 positions, as well as the N1 position. researchgate.net
Substitutions on the pyrazole ring can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can affect its binding to a biological target. For instance, the introduction of electron-withdrawing groups like halogens or nitro groups can alter the pKa of the pyrazole nitrogen, potentially influencing hydrogen bonding interactions. researchgate.net Conversely, electron-donating groups such as alkyl or alkoxy groups can increase electron density and affect aromatic interactions. researchgate.net
The following table summarizes the observed impact of various substitutions on the pyrazole ring on the biological activity of pyrazole carboxamide derivatives.
| Substitution Position | Substituent Type | General Impact on Biological Activity (In Vitro/Cellular) |
| N1-Position | Alkyl groups (e.g., ethyl) | Often crucial for maintaining a specific conformation and can influence metabolic stability. researchgate.net |
| C4-Position | Halogens (e.g., Cl, Br) | Can modulate electronic characteristics and influence lipophilicity and metabolic stability. researchgate.net |
| C5-Position | Aryl groups | Can engage in hydrophobic or aromatic interactions within the binding pocket, often enhancing potency. |
It is important to note that the optimal substitution pattern is highly dependent on the specific biological target.
Influence of Modifications to the Thiazole Moiety on Biological Activity (In Vitro/Cellular)
The thiazole moiety is another key pharmacophore in this class of compounds, and its modification has been a focal point of SAR studies. The thiazole ring, with its sulfur and nitrogen heteroatoms, can participate in various non-covalent interactions, including hydrogen bonding and aromatic stacking. nih.gov
Modifications to the thiazole ring can include the introduction of substituents at different positions or even the replacement of the thiazole ring with other heterocyclic systems. The nature and position of these substituents can have a profound effect on the biological activity. For example, the introduction of electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) on an attached phenyl ring can enhance antioxidant activity by increasing electron density. ijnrd.org
The following table illustrates the influence of modifications to the thiazole moiety on the biological activity of related compounds.
| Modification | General Impact on Biological Activity (In Vitro/Cellular) |
| Substitution with electron-withdrawing groups (e.g., Cl) | Can enhance antitumor activity in certain contexts. nih.gov |
| Substitution with electron-donating groups (e.g., -OH, -OCH3) | May increase antioxidant properties. ijnrd.orgglobalresearchonline.net |
| Replacement of N,N-dimethyl group with a phenyl ring | Found to be essential for activity in some series of thiazole derivatives. nih.gov |
Role of the Amide Linker and Carbonyl Group in Modulating Biological Activity (In Vitro/Cellular)
The amide linker connecting the pyrazole and thiazole rings is not merely a spacer but plays a critical role in the molecule's biological activity. The carbonyl group of the amide can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, both of which can be crucial for binding to a biological target.
The following table highlights the importance of the amide linker and carbonyl group.
| Feature | Role in Biological Activity (In Vitro/Cellular) |
| Carbonyl Group | Acts as a hydrogen bond acceptor, crucial for target interaction. |
| Amide N-H | Can act as a hydrogen bond donor, contributing to binding affinity. |
| Conformational Rigidity | The planarity of the amide bond influences the relative orientation of the pyrazole and thiazole rings. |
The integrity of the amide linker is often considered essential for the biological activity of this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. semanticscholar.org For analogues of this compound, QSAR models can be developed to predict the activity of novel derivatives and to gain insights into the key structural features that govern their biological effects. researchgate.net
QSAR studies typically involve the calculation of various molecular descriptors, which quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then used to build a mathematical model that can predict the biological activity of new compounds. semanticscholar.org Successful QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net
The development of a robust QSAR model requires a dataset of compounds with a wide range of structural diversity and corresponding biological activity data.
Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Optimization
In modern drug discovery, SAR optimization is often guided by metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE). These metrics provide a way to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively. mtak.huwikipedia.org
Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It helps in identifying compounds that have a high binding affinity relative to their size. mtak.hu
Lipophilic Efficiency (LiPE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable tool for optimizing compounds to have high potency while maintaining favorable physicochemical properties, which are important for good pharmacokinetics. wikipedia.orgsciforschenonline.org
The following table defines these key metrics.
| Metric | Formula | Desired Value | Significance in SAR Optimization |
| Ligand Efficiency (LE) | LE = -2.303 * RT * log(IC50) / N | > 0.3 | Helps to identify small, potent fragments for lead generation. |
| Lipophilic Efficiency (LiPE/LLE) | LiPE = pIC50 - logP | 5 - 7 | Guides the optimization of potency while controlling lipophilicity to improve drug-like properties. sciforschenonline.org |
Molecular Mechanisms of Action and Biological Target Elucidation for 1 Ethyl N Thiazol 2 Yl 1h Pyrazole 3 Carboxamide
High-Throughput Screening Approaches for Putative Biological Target Identification (In Vitro)
No publicly available studies were identified that describe the use of high-throughput screening (HTS) to determine the putative biological targets of 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide. HTS campaigns are fundamental in early-stage drug discovery to screen large libraries of compounds against specific targets or cellular models, but no such data has been published for this particular compound.
Biochemical Characterization of Enzyme Inhibition Kinetics and Receptor Binding Properties
There is no available literature detailing the biochemical characterization of this compound. Data regarding its enzyme inhibition kinetics, such as IC₅₀ or Kᵢ values, or its receptor binding properties, including Kₐ or Kₔ values, have not been reported.
Cellular Pathway Modulation Studies by this compound
Analysis of Gene Expression and Proteomic Profiles (Cell-based)
No research articles were found that analyze the effects of this compound on gene expression or proteomic profiles in cell-based assays. Consequently, there is no information on which cellular pathways may be modulated by this compound.
Investigation of Apoptosis, Proliferation, and Cell Cycle Regulation (In Vitro Cellular Assays)
Specific in vitro cellular assay data investigating the role of this compound in apoptosis, cell proliferation, or cell cycle regulation is not available in the scientific literature. While related pyrazole (B372694) and thiazole (B1198619) derivatives have been investigated for such properties, these findings cannot be attributed to the specific compound .
Biophysical Characterization of Ligand-Target Interactions
No studies utilizing biophysical methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the interaction between this compound and any biological target have been published.
Mechanistic Insights from Co-crystallography and Cryo-Electron Microscopy of Protein-Ligand Complexes
There are no available co-crystal structures or cryo-electron microscopy data for this compound in complex with any protein target. Such structural data is crucial for understanding the precise molecular interactions and mechanism of action, but it has not been determined or published for this compound.
Insufficient Data to Elucidate Molecular Mechanisms of this compound
Initial research into the molecular mechanisms of action and biological targets of the chemical compound this compound has revealed a significant lack of specific data to construct a detailed and scientifically accurate analysis as requested. Extensive searches have not yielded specific studies identifying its precise biological targets or the subsequent validation of its mechanism of action through orthogonal assays.
While the broader classes of pyrazole and thiazole derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities, including potential as anticancer agents and enzyme inhibitors, this general information cannot be directly and accurately attributed to the specific compound . The principles of medicinal chemistry dictate that even minor structural modifications can lead to substantial changes in biological activity and mechanism of action.
Consequently, a thorough and scientifically rigorous discussion on the development of orthogonal assays for validating the mechanism of action of this compound cannot be provided at this time. Such a discussion would be purely speculative without foundational data on the compound's primary biological target and its effects on cellular pathways.
Further empirical research, including target identification studies, biochemical assays, and cell-based functional screens, is required to first elucidate the primary mechanism of action of this compound. Once a putative target is identified, a discussion on the development of appropriate orthogonal assays for validation would become feasible.
Computational Chemistry Approaches in the Rational Design and Study of 1 Ethyl N Thiazol 2 Yl 1h Pyrazole 3 Carboxamide
Molecular Docking Studies for Binding Mode Prediction and Target Identification
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide, docking studies are instrumental in identifying potential biological targets and elucidating its binding mode at the atomic level.
Researchers utilize docking simulations to screen this compound against various protein targets implicated in disease, such as kinases, cyclooxygenases (COX), and carbonic anhydrases. nih.govnih.govnih.gov The process involves placing the 3D structure of this compound into the active site of a target protein and calculating the binding affinity, often expressed as a docking score or binding energy. nih.gov Lower binding energy values typically indicate a more favorable interaction. nih.gov
These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole (B372694), thiazole (B1198619), and carboxamide moieties of the ligand and the amino acid residues of the target protein. For instance, in studies of similar thiazolyl-pyrazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase, interactions with active site residues were crucial for inhibitory activity. nih.gov Similarly, docking of related carboxamide derivatives into COX-1 and COX-2 isozymes has helped to understand their binding patterns and selectivity. nih.gov By analyzing these interactions, researchers can predict the binding orientation and rationalize the compound's biological activity. This information is critical for identifying its mechanism of action and for guiding the design of analogs with improved potency and selectivity.
Table 1: Representative Molecular Docking Data for Thiazole-Pyrazole Scaffolds This table presents illustrative data from studies on similar compounds to demonstrate the typical outputs of molecular docking analyses.
| Compound Scaffold | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Thiazolyl-Pyrazole | EGFR Kinase | -3.4 | MET793, LYS745 | nih.gov |
| Thiazole Carboxamide | COX-2 | -8.5 | ARG513, TYR385, SER530 | nih.gov |
| Pyrazole-Carboxamide | Carbonic Anhydrase II | -7.2 | HIS94, HIS96, THR199 | nih.gov |
Molecular Dynamics Simulations for Dynamic Interaction Analysis and Conformational Landscapes
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding mode and the conformational landscape of the complex over time. For this compound, MD simulations are employed to validate docking poses and to study the dynamic interplay between the ligand and its target protein.
Starting from the docked pose, an MD simulation calculates the motion of atoms in the system over a period, typically nanoseconds, providing insights into the flexibility of the ligand and the protein. nih.gov These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. nih.gov Analysis of the simulation trajectory can reveal subtle conformational changes in both the ligand and the protein upon binding, which are crucial for biological function. nih.gov For similar pyrazole-carboxamide inhibitors, 50 ns MD simulations have been used to analyze the stability of the ligand within the active site of carbonic anhydrase receptors, showing only minor conformational changes and fluctuations. nih.gov
Furthermore, MD simulations can be used to explore the conformational landscape of this compound in solution, providing information about its preferred shapes and flexibility before it binds to a target.
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. These methods provide a detailed understanding of the molecule's electronic structure, which governs its reactivity and interactions.
By calculating properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can determine the molecule's electronic energy gap. doaj.org A smaller energy gap can suggest higher reactivity. doaj.org For related thiazole-pyrazole hybrids, DFT/B3LYP methodology has been used to explore their frontier molecular orbital properties. doaj.org These calculations can also determine the distribution of electron density, identify sites susceptible to nucleophilic or electrophilic attack, and predict molecular electrostatic potential, which is crucial for understanding non-covalent interactions with biological targets. This information is valuable for explaining the compound's mechanism of action and for designing derivatives with tailored electronic properties to enhance binding affinity and reactivity.
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
In the absence of a known protein target structure, ligand-based methods like pharmacophore modeling are invaluable. A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that is necessary for a molecule to exert a specific biological activity.
For a series of compounds related to this compound with known biological activity, a pharmacophore model can be generated. This model represents the key interaction points required for binding to the unidentified target. For example, a ligand-based design approach was successfully used to develop N-(5-nitrothiazol-2-yl)-carboxamido derivatives as inhibitors of the SARS-CoV-2 main protease by analyzing the pharmacophoric features of a known inhibitor. bu.edu.eg This model can then be used as a 3D query to screen virtual compound libraries to identify novel molecules, including new this compound-like scaffolds, that possess the desired features and are likely to exhibit similar biological activity.
Virtual Screening for Discovery of Novel this compound-like Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When a biological target for this compound is identified, structure-based virtual screening can be performed. This involves docking millions of commercially or publicly available compounds into the target's binding site and ranking them based on their predicted binding affinity.
This approach has been used to discover novel inhibitors with pyrazole and thiazole scaffolds for various targets. For instance, virtual screening was used to identify novel pyrazole and thiazole analogs as potential inhibitors of estrogen receptor alpha (ERα). researchgate.net Similarly, if using a ligand-based approach, the pharmacophore model developed for this compound can be used to filter large databases for molecules that match the model's features. These "hits" from virtual screening can then be acquired and tested experimentally, accelerating the discovery of new and structurally diverse compounds with similar or improved biological profiles.
Chemoinformatics and Data Mining for Biological Activity Prediction and Lead Prioritization
Chemoinformatics and data mining techniques are essential for analyzing the large datasets generated from computational and experimental studies of this compound and its analogs. These methods are used to build predictive models for biological activity and to prioritize compounds for further development.
Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating the structural or physicochemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of newly designed analogs of this compound before they are synthesized. Furthermore, computational predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for early-stage drug discovery. nih.gov By flagging compounds with potentially poor pharmacokinetic or toxicological profiles, these chemoinformatic tools help in prioritizing lead candidates that are more likely to succeed in later stages of drug development. nih.gov
Preclinical in Vitro Pharmacological Profiling and Target Validation of 1 Ethyl N Thiazol 2 Yl 1h Pyrazole 3 Carboxamide
Comprehensive Panel Screening for Diverse Biological Activities
Derivatives of the pyrazole-thiazole carboxamide scaffold have been subjected to extensive screening across a wide range of biological assays to identify and characterize their therapeutic potential. These investigations have revealed significant activity in several key areas, including anticancer, antifungal, and anti-inflammatory applications.
Anticancer Activity: The most extensively documented activity of this class of compounds is their anti-proliferative effect against various cancer cell lines. doi.org A substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivative demonstrated potent anti-proliferative activity across a broad panel of both hematologic and solid tumor cancer cell lines. nih.gov This activity is often characterized by the induction of cell cycle arrest, typically at the G0/G1 phase. nih.gov Studies have reported significant cytotoxicity in cell lines derived from breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG2), colon cancer (HCT-116), and leukemia. doi.orgnih.govnih.gov For instance, one novel pyrazole-benzothiazole derivative, compound 8l, showed potent IC₅₀ values of 2.23 µM against MCF-7 cells and 2.41 µM against the triple-negative breast cancer cell line MDA-MB-231. nih.govnih.gov The mechanism behind this cytotoxicity has been linked to the induction of apoptosis. nih.govnih.gov
Table 1: Anticancer Activity of Selected Pyrazole-Thiazole Derivatives in Human Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |
|---|---|---|---|---|
| Pyrazole-Benzothiazole (Cpd 8l) | MDA-MB-231 | Triple-Negative Breast Cancer | 2.41 | nih.govnih.gov |
| Pyrazole-Benzothiazole (Cpd 8l) | MCF-7 | Breast Cancer | 2.23 | nih.govnih.gov |
| Pyrazole-Benzothiazole (Cpd 8l) | HepG2 | Liver Cancer | 3.75 | nih.govnih.gov |
| Pyrazole-Benzothiazole (Cpd 8l) | SMMC-7721 | Liver Cancer | 2.31 | nih.gov |
| Pyrazole-Thiophene Hybrid | HCT-116 | Colon Cancer | 5.85 | doi.org |
| Pyrazole-Thiophene Hybrid | PC-3 | Prostate Cancer | 9.70 | doi.org |
Antifungal and Antimicrobial Activity: The pyrazole-thiazole carboxamide structure is also a promising scaffold for the development of novel fungicides. nih.govproquest.com Various derivatives have shown excellent in vitro activity against pathogenic fungi. For example, compounds have been tested against Rhizoctonia cerealis, with some derivatives showing superior efficacy compared to commercial fungicides like fluxapyroxad (B1673505) and thifluzamide. nih.govproquest.com One study found that derivative 6d exhibited an EC₅₀ value of 5.11 µg/mL against R. cerealis. nih.govproquest.com In vivo protective activity has also been observed against fungi such as Rhizoctonia solani and Puccinia sorghi Schw. nih.govproquest.com Beyond antifungal effects, broader antimicrobial screening has shown that compounds incorporating the pyrazole (B372694) and thiazole (B1198619) nuclei exhibit good to moderate activity against both Gram-positive and Gram-negative bacteria. globalresearchonline.netnih.gov
Anti-inflammatory Activity: The therapeutic potential of this scaffold extends to inflammatory conditions. globalresearchonline.net Certain pyrazole and thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. nih.gov The hybridization of these two heterocyclic moieties is considered a viable strategy for developing new anti-inflammatory agents. globalresearchonline.net
Selectivity Profiling Against Related Biological Targets and Off-Targets
A crucial aspect of preclinical profiling is determining a compound's selectivity. For a therapeutic candidate, high affinity for the intended target should be coupled with low affinity for other proteins (off-targets) to minimize potential side effects.
Studies on pyrazole-thiazole derivatives have shown promising selectivity profiles. In the context of anticancer activity, a key finding is the selective inhibition of cancer cells over normal human cells. For instance, a 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivative was found to have potent anti-proliferative effects on a select set of cancer cell types with no observed effects on normal human cells. nih.gov
Furthermore, selectivity has been demonstrated against specific enzyme isoforms. Novel thiopyrano[2,3-d]thiazole-pyrazole hybrids were identified as potent and selective inhibitors of human carbonic anhydrase (CA) isoforms CAIX and CAXII, which are associated with tumors, over the ubiquitous CAI and CAII isoforms. nih.gov Similarly, in the realm of anti-inflammatory research, thiazole carboxamide derivatives have been evaluated for their selective inhibition of COX-2 over COX-1, a highly desirable property for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov Molecular docking studies have been employed to understand the structural basis for this selectivity, revealing how these compounds fit into the active sites of their respective targets. nih.gov
Dose-Response Relationships and Potency Determination in Cellular Systems
The potency of a compound is a quantitative measure of its biological effect at a given concentration. This is determined by establishing a dose-response relationship, where the biological effect is measured across a range of compound concentrations. From these dose-response curves, key parameters such as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) are derived.
For the pyrazole-thiazole carboxamide class, potency has been well-characterized in various cellular assays. In anticancer screenings, IC₅₀ values are typically in the low micromolar range, indicating significant potency. nih.govnih.gov For example, the derivative known as compound 8l demonstrated IC₅₀ values ranging from 2.23 µM to 3.75 µM against a panel of breast and liver cancer cell lines. nih.gov
In antifungal assays, the potency of pyrazole-thiazole carboxamides has been shown to exceed that of some established commercial agents. nih.govproquest.com EC₅₀ values against the fungus Rhizoctonia cerealis were reported to be as low as 5.11 µg/mL for one derivative, compared to 11.93 µg/mL for the commercial fungicide fluxapyroxad. nih.govproquest.com This highlights the high potency of this chemical scaffold in cellular systems.
Table 2: Potency of Pyrazole-Thiazole Carboxamide Derivatives in Antifungal Assays
| Compound | Fungal Species | Potency (EC₅₀ in µg/mL) | Source(s) |
|---|---|---|---|
| Derivative 6d | Rhizoctonia cerealis | 5.11 | nih.govproquest.com |
| Derivative 6j | Rhizoctonia cerealis | 8.14 | nih.govproquest.com |
| Fluxapyroxad (Control) | Rhizoctonia cerealis | 11.93 | nih.govproquest.com |
| Thifluzamide (Control) | Rhizoctonia cerealis | 22.12 | nih.govproquest.com |
Target Engagement Studies in Live Cell Assays
Confirming that a compound binds to its intended molecular target within a living cell is a critical step in validating its mechanism of action. promega.compromegaconnections.com Live-cell target engagement assays provide this crucial evidence, bridging the gap between biochemical activity and cellular outcomes. promegaconnections.com While specific target engagement data for 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is not publicly available, several advanced techniques are routinely used for this class of compounds.
One prominent method is the NanoBRET® Target Engagement Assay. promega.commdpi.com This assay uses bioluminescence resonance energy transfer (BRET) to measure the binding of a compound to a target protein that has been fused to a NanoLuc® luciferase. promega.com Competition with a fluorescent tracer allows for the quantitative measurement of compound affinity and occupancy at the target protein in real-time within living cells. promega.commdpi.com This technology has been successfully applied to profile the cellular potency and selectivity of other pyrazole-based kinase inhibitors. mdpi.com
Another powerful technique is the Cellular Thermal Shift Assay (CETSA®). researchgate.netcetsa.org This method is based on the principle that when a compound binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature. researchgate.netcetsa.org By heating intact cells treated with the compound and then measuring the amount of soluble (un-denatured) target protein remaining, one can directly observe target engagement. youtube.com High-throughput versions of CETSA enable large-scale screening and characterization of compound binding in a physiologically relevant environment. researchgate.netyoutube.com
Development of Advanced Cellular Models for Mechanistic Validation
Traditional two-dimensional (2D) monolayer cell cultures, while useful for initial screening, often fail to replicate the complex microenvironment of native tissues. researchgate.net To gain a deeper and more physiologically relevant understanding of a compound's mechanism, advanced three-dimensional (3D) cell culture models are increasingly being developed and utilized. researchgate.netmdpi.com
These models, which include spheroids, organoids, and 3D bioprinted tissues, better mimic the cell-to-cell and cell-to-matrix interactions, nutrient gradients, and spatial architecture found in vivo. researchgate.netmdpi.com For anticancer drug validation, growing tumor cells as 3D spheroids can provide more accurate insights into a compound's efficacy, penetration, and effect on tumor biology than 2D cultures. researchgate.net Although specific studies employing these models for the mechanistic validation of this compound have not been reported, the application of such systems is a logical next step in its preclinical development. These advanced models would be invaluable for confirming the compound's apoptotic or cell cycle arrest mechanisms in a more tumor-like context and for identifying potential resistance mechanisms. nih.gov
Advanced Analytical Methodologies for Investigating 1 Ethyl N Thiazol 2 Yl 1h Pyrazole 3 Carboxamide Interactions
Mass Spectrometry-Based Approaches for Molecular Interaction and Metabolite Identification (In Vitro)
Mass spectrometry (MS) is an indispensable tool for the characterization and metabolic profiling of novel compounds. Techniques such as High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed to confirm the molecular weight and elemental composition of newly synthesized pyrazole (B372694) carboxamide derivatives. nih.govjocpr.com For instance, in the characterization of novel pyrazole-carboxamides, HRMS spectra are recorded to provide precise mass measurements, confirming the successful synthesis of the target molecules. nih.gov
While specific in vitro metabolic studies on 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide are not extensively documented in publicly available literature, the general approach to identifying metabolites of similar heterocyclic compounds involves incubation with liver microsomes followed by LC-MS analysis. This technique allows for the separation of the parent compound from its metabolites, and subsequent MS/MS fragmentation patterns help in the structural elucidation of the metabolic products. This approach is crucial for understanding the biotransformation of the compound, which can significantly impact its efficacy and clearance.
A summary of mass spectrometry techniques used in the analysis of related pyrazole compounds is presented below:
| Mass Spectrometry Technique | Application in Pyrazole Carboxamide Research | Reference |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of elemental composition and molecular formula of synthesized derivatives. | nih.gov |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Characterization of molecular ions to confirm molecular weights of pyrazolyl-thiazole derivatives. | rsc.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Elucidation of fragmentation patterns of substituted pyrazoles to aid in structural characterization. | researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of compounds in complex mixtures, essential for purity assessment and potential metabolite identification. | jocpr.com |
Spectroscopic Techniques for Ligand-Target Binding Studies (e.g., Circular Dichroism, Fluorescence Spectroscopy)
Spectroscopic methods are pivotal in investigating the non-covalent interactions between a ligand, such as this compound, and its biological target.
Circular Dichroism (CD) Spectroscopy is a powerful technique for detecting conformational changes in chiral macromolecules like proteins and DNA upon ligand binding. springernature.comanu.edu.au While native DNA exhibits characteristic positive and negative peaks in its CD spectrum, alterations in these peaks upon the addition of a pyrazole derivative can indicate a binding event and provide insights into the binding mode. For example, studies on other pyrazole analogs have utilized CD to explore structural modifications in DNA upon binding. acs.org
Fluorescence Spectroscopy is another highly sensitive method for studying drug-protein and drug-DNA interactions. lboro.ac.uk Many pyrazole derivatives exhibit intrinsic fluorescence, and changes in their fluorescence emission spectra (such as quenching or enhancement) upon interaction with a biological target can be used to determine binding affinities. nih.govnih.gov For instance, the binding of some pyrazole-3-carboxamide derivatives to DNA has been investigated by monitoring the decrease in the fluorescence intensity of an ethidium (B1194527) bromide-DNA complex, suggesting intercalation or displacement. nih.gov
The following table summarizes the application of these spectroscopic techniques in studying ligand-target binding for related compounds:
| Spectroscopic Technique | Principle | Application in Pyrazole Derivative Binding Studies | Reference |
| Circular Dichroism (CD) | Measures the difference in absorption of left and right circularly polarized light by chiral molecules. | Detects conformational changes in proteins or DNA upon ligand binding. | springernature.comanu.edu.auacs.org |
| Fluorescence Spectroscopy | Measures the fluorescence emission of a molecule. | Determines binding constants and elucidates binding mechanisms through changes in fluorescence intensity or wavelength upon interaction with a target. | lboro.ac.uknih.govnih.gov |
Microfluidics and High-Throughput Screening Platforms for Analog Evaluation
The discovery and optimization of lead compounds like this compound are significantly accelerated by modern screening platforms.
Microfluidics technology enables the precise manipulation of small fluid volumes in micro-scale channels, allowing for the rapid synthesis and screening of compound libraries. afinitica.com This platform is particularly advantageous for performing reactions with small quantities of reagents and for the high-throughput screening of biological activities. The synthesis of pyrazole derivatives has been adapted to microwave-assisted and continuous flow synthesis, which can be integrated with microfluidic systems for rapid analog generation. afinitica.com
High-Throughput Screening (HTS) involves the automated testing of large numbers of compounds against a specific biological target. This is a cornerstone of modern drug discovery and is applicable to the evaluation of analogs of this compound. Libraries of related pyrazole-thiazole hybrids can be screened for various biological activities, such as antimicrobial or anticancer effects, to identify structure-activity relationships (SAR). acs.orgnih.gov
| Platform | Description | Relevance to Analog Evaluation | Reference |
| Microfluidics | Miniaturized systems for fluid manipulation and reaction control. | Enables rapid synthesis of compound libraries with minimal reagent consumption. | afinitica.com |
| High-Throughput Screening (HTS) | Automated platforms for testing large numbers of compounds for biological activity. | Facilitates the rapid screening of pyrazole-thiazole analogs to identify potent and selective compounds. | acs.orgnih.gov |
Chromatography Techniques for Purity and Homogeneity Assessment of Research Samples
Chromatographic methods are fundamental for ensuring the purity and homogeneity of research samples of this compound, which is critical for obtaining reliable biological data.
Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of chemical reactions during the synthesis of pyrazole carboxamide derivatives. jocpr.com It provides a quick and simple way to assess the presence of starting materials, intermediates, and the final product.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the purification and purity assessment of synthesized compounds. These methods offer high resolution and sensitivity. For instance, the purity of synthesized pyrazole derivatives is often established by HPLC at a specific wavelength. afinitica.com UPLC coupled with mass spectrometry (UPLC-MS) provides an even more powerful tool for both quantification and identification of compounds and impurities. mdpi.com
The table below outlines the chromatographic techniques used for quality control of pyrazole carboxamide compounds:
| Chromatographic Technique | Purpose | Common Application in Pyrazole Synthesis | Reference |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | To track the conversion of reactants to products in the synthesis of pyrazole carboxamides. | jocpr.com |
| High-Performance Liquid Chromatography (HPLC) | Purification and quantitative purity analysis. | To purify the final compound and determine its purity level (e.g., >98%). | afinitica.com |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | High-resolution separation, quantification, and identification of compounds and impurities. | For detailed analysis of complex mixtures and accurate quantification of target compounds. | mdpi.com |
Information regarding the chemical biology applications of this compound as a research tool is not available in the public domain.
Extensive searches for the specified compound and its use in the development of molecular probes, affinity labels, chemical probes for bioconjugation and imaging, and chemoinformatics applications did not yield any relevant research findings.
Therefore, it is not possible to provide an article on the "Chemical Biology Applications of this compound as a Research Tool" with the outlined sections and subsections, as there is no available scientific literature on this specific topic.
Future Research Directions and Lead Optimization Strategies for 1 Ethyl N Thiazol 2 Yl 1h Pyrazole 3 Carboxamide Derivatives
Rational Design of Next-Generation Analogues Based on Mechanistic Insights
The future development of 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide derivatives hinges on the rational design of new analogues, a process deeply informed by an understanding of their mechanism of action and structure-activity relationships (SAR). frontiersin.org Molecular docking studies have been instrumental in elucidating how these compounds interact with their biological targets. For instance, in the context of antifungal activity, derivatives have been shown to bind to crucial residues of succinate (B1194679) dehydrogenase (SDH), such as TRP O: 173 and ARG P: 43, through hydrogen bonding and σ-π interactions, similar to the commercial fungicide boscalid. nih.gov Likewise, anticancer activity has been linked to interactions within the active pockets of enzymes like carbonic anhydrases IX and XII. nih.govacs.org
This mechanistic knowledge allows for targeted modifications to the core structure. SAR studies have revealed key insights that can guide the synthesis of more potent compounds. researchgate.netnih.gov For example, the nature and position of substituents on the phenyl and pyrazole (B372694) rings can dramatically influence biological activity. nih.gov Research has shown that the presence of electron-withdrawing groups, such as a bromine atom, on a phenyl ring attached to the pyrazole moiety can enhance cytotoxic activity against certain cancer cell lines. acs.org Conversely, in other series, electron-donating groups on the C ring of analogues were found to increase antibacterial activity. nih.gov The strategic substitution, replacement, or removal of functional groups on the pyrazole ring is a key strategy for optimizing molecular interactions and efficacy. frontiersin.org
| Structural Modification | Observed Effect | Potential Rationale | Reference |
|---|---|---|---|
| Addition of electron-withdrawing groups (e.g., Br, Cl) to phenyl ring | Increased cytotoxic/antimicrobial activity in some series. | Enhances binding affinity or alters electronic properties for target interaction. | acs.orgnih.gov |
| Addition of electron-donating groups (e.g., -OCH3) | Increased anti-inflammatory or antibacterial activity in specific scaffolds. | May confer additional hydrogen bonding opportunities with target enzymes. | frontiersin.orgnih.gov |
| Modification of the linker between pyrazole and thiazole (B1198619) rings | Alters flexibility and orientation, impacting target engagement. | Optimizes spatial arrangement for fitting into the active site of a target protein. | nih.gov |
| Substitution on the thiazole ring | Influences geometrical conformation and fitting into target pockets. | A methyl group at a specific position improved COX inhibition in one study. | nih.gov |
Exploration of Novel Biological Targets for Pyrazole-Thiazole Carboxamide Compounds
The pyrazole-thiazole carboxamide scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netfrontiersin.org This versatility opens up exciting avenues for exploring novel therapeutic applications. The strategy of molecular hybridization—combining two or more pharmacophores into a single molecule—is central to this class of compounds and enhances their ability to interact with more than one target, potentially leading to synergistic effects. nih.govacs.org
Currently, derivatives of this scaffold are known to target a range of enzymes and proteins. In agriculture, they are recognized as potent succinate dehydrogenase (SDH) inhibitors, disrupting the fungal respiratory chain. nih.govnih.gov In oncology, targets include carbonic anhydrases (CAs), particularly the tumor-associated isoforms CAIX and CAXII, as well as various protein kinases that play crucial roles in cell division and signaling. nih.govnih.govresearchgate.net
Future research should aim to broaden this scope. Given their documented anti-inflammatory, antimicrobial, and antiviral properties, systematic screening against a wider panel of biological targets is warranted. researchgate.net For example, their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR) for antituberculosis activity or cyclooxygenase (COX) for anti-inflammatory effects presents viable research directions. nih.govmdpi.com Exploring their interactions with signaling pathways involved in neurodegenerative diseases or metabolic disorders could also uncover entirely new therapeutic uses for this versatile chemical class.
| Established/Investigated Targets | Associated Biological Activity | Reference |
|---|---|---|
| Succinate Dehydrogenase (SDH) | Antifungal | nih.govnih.gov |
| Carbonic Anhydrases (CAIX, CAXII) | Anticancer | nih.govacs.org |
| Protein Kinases (e.g., EGFR, VEGFR-2) | Anticancer | nih.gov |
| Topoisomerase II | Anticancer (Antileukemic) | researchgate.net |
| Cyclooxygenase (COX-1, COX-2) | Anti-inflammatory | researchgate.netnih.gov |
| Dihydrofolate Reductase (DHFR) | Antituberculosis | mdpi.com |
| Penicillin-Binding Proteins (PBPs) | Antibacterial | nih.gov |
Combination Strategies with Other Modulators in Preclinical Cellular Models
The multitarget nature of pyrazole-thiazole carboxamide derivatives makes them ideal candidates for combination strategies. ekb.eg By modulating several pathways simultaneously, these compounds could act synergistically with other therapeutic agents, potentially enhancing efficacy, overcoming drug resistance, and allowing for lower doses.
One intrinsic combination strategy is the molecular hybridization approach used to design these compounds, where two distinct pharmacophores (pyrazole and thiazole) are joined in one molecule. acs.org This can create a synergistic effect at the molecular level. nih.gov
Future preclinical studies should explore the combination of these derivatives with existing drugs. For example, in oncology, combining a pyrazole-thiazole carboxamide that inhibits a specific kinase with standard chemotherapy or other targeted therapies could lead to improved outcomes. Research has shown that COX-2 inhibitors can work synergistically with currently used anticancer agents, suggesting a promising avenue for pyrazole-thiazole derivatives with COX-inhibitory activity. nih.gov Similarly, in infectious diseases, these compounds could be used alongside conventional antibiotics to combat resistant bacterial strains. ekb.eg Such studies would involve treating preclinical cellular models with the pyrazole-thiazole derivative alone and in combination with other agents to assess for synergistic, additive, or antagonistic effects on cell viability and target pathways.
Application of Artificial Intelligence and Machine Learning in Optimizing Derivatives
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can significantly accelerate the optimization of this compound derivatives. frontiersin.orgnih.gov These advanced computational tools can be applied at multiple stages of the development pipeline. mit.edu
Virtual Screening and Lead Identification: AI/ML algorithms can screen vast virtual libraries of potential derivatives to identify candidates with the highest probability of being active against a specific target. This significantly reduces the time and cost associated with initial hit identification. nih.gov
Structure-Activity Relationship (SAR) Modeling: ML models can analyze existing SAR data to identify complex patterns and predict the activity of novel, unsynthesized compounds. This allows researchers to prioritize the synthesis of molecules with the most promising profiles. frontiersin.org
ADME/T Prediction: A major challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. AI tools can predict these properties from a molecule's structure, helping to identify and eliminate candidates with poor pharmacokinetic profiles early in the process. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, tailored to fit the active site of a target protein and optimized for desired properties. This can help explore novel chemical space and overcome limitations of existing scaffolds. frontiersin.org
By integrating AI/ML, the design-make-test-analyze cycle can be made more efficient, leading to the faster development of optimized pyrazole-thiazole carboxamide derivatives. frontiersin.orgcolab.ws
Challenges and Opportunities in the Academic Research and Development of Pyrazole-Thiazole Carboxamide Chemical Entities
The academic research and development of pyrazole-thiazole carboxamide compounds are filled with both significant challenges and compelling opportunities.
Challenges:
Target Selectivity: As with many "privileged scaffolds," achieving high selectivity for a single biological target can be difficult. Off-target effects can lead to unforeseen toxicities, and optimizing for one target may diminish activity against another.
Overcoming Resistance: In both oncology and infectious disease, the emergence of drug resistance is a major hurdle. New derivatives must be designed to be effective against resistant strains or to inhibit targets that are less prone to mutation.
Complexity of Synthesis: While many synthetic routes have been established, the creation of complex, highly substituted analogues can be a multi-step, resource-intensive process that may be challenging in an academic setting. mdpi.com
Translating to Clinical Use: Bridging the gap from a promising compound in a university lab to a clinically approved drug is a long and expensive process, requiring extensive preclinical and clinical trials that are often beyond the scope of academic research.
Opportunities:
Broad-Spectrum Applications: The wide range of biological activities, from antifungal to anticancer, provides a vast field of opportunity. researchgate.netnih.gov A single core scaffold can serve as the starting point for multiple drug discovery programs in different therapeutic areas.
Addressing Unmet Needs: The unique mechanisms and multitarget nature of these compounds make them promising candidates for tackling complex diseases like cancer and for combating the growing threat of antimicrobial resistance. mdpi.comnih.gov
Agrochemical Development: Beyond human medicine, there is a clear and demonstrated opportunity to develop new, highly effective fungicides to protect crops and ensure food security. nih.govresearchgate.netnih.govnih.govacs.org
Platform for Innovation: The pyrazole-thiazole carboxamide scaffold is a fertile ground for chemical innovation. Its amenability to modification allows for the exploration of novel chemical space and the application of cutting-edge drug design strategies, including molecular hybridization and AI-driven optimization. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-Ethyl-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide?
- Methodology :
- Stepwise Functionalization : Begin with the pyrazole core and sequentially introduce the ethyl group and thiazole-2-yl carboxamide moiety. Retrosynthetic analysis helps identify critical disconnections .
- Reaction Conditions : Optimize solvent polarity (e.g., ethanol for nucleophilic substitution), temperature (60–80°C for amide coupling), and catalysts (triethylamine for deprotonation) to improve yield and purity .
- Monitoring : Use Thin-Layer Chromatography (TLC) for real-time reaction tracking and High-Performance Liquid Chromatography (HPLC) for final purity assessment (>95%) .
Q. How is the molecular structure of this compound validated?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry (e.g., pyrazole C-3 substitution) and amide bond formation via H and C NMR shifts .
- X-ray Crystallography : Resolve stereoelectronic effects, such as planarity of the pyrazole-thiazole system and hydrogen-bonding interactions .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H] peak at m/z 251.2) and fragmentation patterns .
Q. What methodologies are used to assess the biological activity of this compound?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or cyclooxygenases using fluorometric or colorimetric substrates (IC values typically in µM range) .
- Receptor Binding : Radioligand displacement assays (e.g., for GABA or serotonin receptors) with competitive binding curves .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses in active sites (e.g., COX-2 or EGFR kinases) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyrazole-thiazole hybrids?
- Strategies :
- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HEK-293 vs. HeLa) to rule out cell-specific effects .
- Metabolomic Profiling : Use LC-MS to identify metabolic byproducts that may enhance or antagonize activity .
- Structural Analog Comparison : Compare with derivatives lacking the ethyl group or thiazole ring to isolate pharmacophore contributions .
Q. What role does stereochemistry play in modulating the compound’s interaction with biological targets?
- Experimental Approaches :
- Enantiomer Synthesis : Prepare chiral analogs via asymmetric catalysis (e.g., BINAP-ruthenium complexes) and test enantioselective activity .
- Circular Dichroism (CD) : Correlate conformational preferences (e.g., pyrazole-thiazole dihedral angles) with binding affinity .
- Findings : The ethyl group’s orientation influences hydrophobic pocket occupancy in COX-2, altering IC by 3–5 fold .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?
- Optimization Strategies :
- LogP Adjustment : Introduce polar substituents (e.g., hydroxyl or amine groups) to improve aqueous solubility (target LogP <3) .
- Prodrug Design : Mask the carboxamide as an ester to enhance bioavailability, with enzymatic cleavage in target tissues .
- Microsomal Assays : Use liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) and block degradation .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?
- SAR Workflow :
- Systematic Substitution : Replace the ethyl group with methyl, propyl, or cyclopropyl to evaluate steric effects on IC .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to prioritize electron-deficient regions for functionalization .
- Crystallographic Fragment Screening : Identify co-crystallized ligands in target proteins to guide hybrid scaffold design .
Q. How can target engagement and off-target effects be rigorously validated?
- Validation Methods :
- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Thermal Shift Assays : Monitor protein melting temperature shifts (±∆T 2–5°C) to confirm direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
